molecular formula C13H17NO B3032391 (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol CAS No. 158984-76-0

(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol

Cat. No.: B3032391
CAS No.: 158984-76-0
M. Wt: 203.28 g/mol
InChI Key: KWEISZMWJPDOFR-UHFFFAOYSA-N
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Description

(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol is a heterocyclic compound featuring a partially saturated pyridine ring (tetrahydropyridine) substituted with a benzyl group at the 1-position and a hydroxymethyl group at the 4-position. The compound’s synthesis typically involves condensation reactions between benzyl-substituted piperidinones and alcohols or amines under basic conditions, as exemplified by related analogs .

Properties

IUPAC Name

(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-11-13-6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-6,15H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEISZMWJPDOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1CO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460480
Record name (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158984-76-0
Record name (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol
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Mechanism of Action

Target of Action

The primary target of (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol is the human dopamine D₂ receptor . This receptor plays a crucial role in the dopaminergic system, which is involved in various neurological processes including reward, addiction, and movement.

Mode of Action

The compound interacts with its target, the dopamine D₂ receptor, by establishing a main contact between its protonatable nitrogen atom and Asp (3.32) of the receptor. This interaction can influence the receptor’s activity and induce changes in the cell’s function.

Pharmacokinetics

It is known that the compound has an affinity to the human dopamine d₂ receptor, suggesting it can cross the blood-brain barrier and interact with central nervous system targets.

Result of Action

The compound’s action on the dopamine D₂ receptor and its influence on dopamine metabolism can lead to significant changes in cellular function. For instance, it has been shown to induce cell death via apoptosis and alter the levels of pro-apoptotic and anti-apoptotic proteins.

Action Environment

Environmental factors and endogenously produced toxins, such as this compound, are considered to be involved in the pathogenesis of Parkinson’s disease (PD). The compound’s action, efficacy, and stability can be influenced by various factors, including its concentration in the body, the presence of other endogenous or exogenous compounds, and individual genetic factors.

Biological Activity

(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol, with the CAS number 158984-76-0, is a compound characterized by its unique structural features, including a benzyl group attached to a tetrahydropyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with neurotransmitter receptors.

  • Molecular Formula : C₁₃H₁₇NO
  • Molecular Weight : 203.29 g/mol
  • Purity : 95% .

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors in the central nervous system. Specifically, it has shown affinity for dopamine receptors, which are crucial in the treatment of neurological disorders such as Parkinson's disease and schizophrenia .

Interaction with Dopamine Receptors

Research indicates that derivatives of tetrahydropyridine structures can effectively bind to dopamine D2 receptors. This interaction is significant as it suggests potential therapeutic applications in managing disorders associated with dopamine dysregulation. The compound's structural similarity to known psychoactive agents further supports its relevance in pharmacology .

Affinity Studies

Studies employing radiolabeled ligand binding assays and computational docking simulations have demonstrated that this compound can bind effectively to dopamine receptors. These studies are critical for understanding the compound's selectivity and affinity towards specific targets .

Comparative Analysis with Similar Compounds

The table below summarizes some compounds structurally related to this compound and their unique features:

Compound NameStructure TypeUnique Features
1-BenzylpiperidinePiperidine derivativeKnown for its psychoactive properties
3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxyindoleIndole derivativeExhibits high affinity for serotonin transporters
1-Methyl-4-(phenylmethyl)piperidinePiperidine derivativeUsed in pain management and anesthesia

The distinct combination of the tetrahydropyridine ring and the benzyl group in this compound allows it to exhibit unique pharmacological properties compared to these similar compounds .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Scientific Research Applications

Neuropharmacology

One of the most significant applications of (1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol is in the field of neuropharmacology. Research indicates that this compound may exhibit neuroprotective properties. It has been studied for its potential effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. This suggests possible therapeutic uses in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease.

Antidepressant Activity

Studies have demonstrated that derivatives of this compound may possess antidepressant-like effects. The modulation of monoamine neurotransmitters is believed to play a crucial role in its mechanism of action. Such findings are supported by various experimental models that showcase its efficacy compared to conventional antidepressants .

Synthesis of Complex Molecules

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization which can lead to the development of novel compounds with diverse biological activities. For instance, it can be utilized in the synthesis of various heterocycles that have potential pharmaceutical applications .

Catalyst in Chemical Reactions

The compound has also been investigated for its role as a catalyst in certain chemical reactions. Its ability to facilitate reactions under mild conditions enhances its applicability in synthetic organic chemistry, making it a valuable reagent for chemists .

Case Study 1: Neuroprotective Effects

In a study published in Tetrahedron, researchers explored the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death and oxidative damage markers when treated with this compound .

Case Study 2: Antidepressant-Like Activity

A publication in Heterocycles detailed experiments where this compound was tested for antidepressant-like effects using animal models. The findings revealed that the compound exhibited significant behavioral improvements comparable to established antidepressants .

Summary Table of Applications

Application AreaSpecific UseSupporting Studies
NeuropharmacologyPotential treatment for neurodegenerative diseases
Antidepressant ActivityModulation of monoamine neurotransmitters
Organic SynthesisIntermediate for complex molecule synthesis
CatalysisCatalyst for chemical reactions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Modifications and Pharmacological Implications

The pharmacological and physicochemical properties of (1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol can be contextualized by comparing it to analogs with modifications in:

  • Substituents on the tetrahydropyridine ring
  • Functional groups (e.g., methanol vs. amine)
  • Halogenation or alkylation patterns
Table 1: Structural and Functional Comparison of Analogs
Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups Pharmacological Activity
This compound (Target) C₁₃H₁₇NO* 203.28 1-Benzyl, 4-hydroxymethyl -OH (methanol) Not explicitly reported; likely interacts with aminergic GPCRs based on structural similarity to D2AAK1_3
(1-Benzyl-5-fluoro-1,2,3,6-tetrahydropyridin-4-yl)methanol C₁₃H₁₆FNO 221.27 1-Benzyl, 4-hydroxymethyl, 5-fluoro -OH, -F Increased lipophilicity and metabolic stability due to fluorine substitution; potential CNS activity
(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methanol hydrochloride C₇H₁₄ClNO 163.65 1-Methyl, 4-hydroxymethyl -OH, -Cl (salt) Reduced steric bulk vs. benzyl; possible muscarinic or dopaminergic activity
(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine C₁₃H₁₈N₂ 202.30 1-Benzyl, 4-aminomethyl -NH₂ Enhanced hydrogen bonding capacity; potential 5-HT or D2 receptor ligand
D2AAK1_3 (3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole) C₂₂H₂₄N₂O 332.45 1-Benzyl, 3-indole, 5-ethoxy -OCH₂CH₃ Dopamine D2 receptor ligand (nanomolar affinity); multi-target aminergic GPCR activity

*Calculated based on structural similarity to analogs.

Functional Group Impact on Activity

  • This group differentiates the target compound from analogs like (1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine, where the -NH₂ group may confer stronger basicity and altered target selectivity .
  • Fluorine Substitution : The 5-fluoro analog exhibits increased metabolic stability and lipophilicity, which could enhance blood-brain barrier penetration for CNS-targeted therapies.
  • Benzyl vs.

Pharmacological Profiles

  • Dopamine D2 Receptor: D2AAK1_3 demonstrates nanomolar affinity for D2 receptors, attributed to the indole-tetrahydropyridine scaffold . The target compound’s hydroxymethyl group may modulate this interaction by altering hydrogen-bonding patterns.
  • Serotonin Receptors : Analogs like 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole show affinity for 5-HT1A/2A/7 receptors , suggesting the benzyl-tetrahydropyridine moiety is a versatile pharmacophore.

Preparation Methods

Pyridinium Salt Formation

The process begins with methyl isonicotinate (10 g, 72.9 mmol) dissolved in methanol (10 mL) at room temperature. Benzyl bromide (10 mL, 86.9 mmol) is added dropwise, initiating a 15-hour nucleophilic substitution to yield a pyridinium salt (Compound B).

Key Data:

  • Yield: Quantitative conversion (15.9 g of intermediate).
  • 1H-NMR (DMSO): δ 3.98 (s, 3H, COOCH3), 6.02 (s, 2H, CH2Ph), 7.45 (m, 3H, aromatic).

Borohydride-Mediated Aromatic Ring Reduction

Compound B is treated with sodium borohydride (3.3 g) in methanol (90 mL) under ice cooling. This step reduces the pyridinium ring to a 1,2,3,6-tetrahydropyridine system, yielding methyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate (Compound C).

Key Data:

  • 1H-NMR (CDCl3): δ 2.41 (br.s, 2H, CH2), 3.73 (s, 3H, COOCH3), 7.25–7.38 (m, 5H, aromatic).
  • Workup: Ethyl acetate extraction and sodium hydroxide washing.

Catalytic Hydrogenation to Target Compound

Compound C undergoes hydrogenation with 10% Pd/C (20 g) in methanol (300 mL) under 1 kg/cm² H2 pressure for 23 hours. This step saturates the tetrahydropyridine ring, producing (1-benzylpiperidin-4-yl)methanol.

Key Metrics:

  • Yield: 60% after purification.
  • Purity: 99% (white powder).

Alternative Route from 4-Pyridinemethanol

Benzylation of 4-Pyridinemethanol

4-Pyridinemethanol (25.0 g, 229 mmol) is suspended in methanol, followed by benzyl bromide addition. The mixture reacts under nitrogen to form a benzylated pyridinium intermediate (Compound E).

Key Data:

  • 1H-NMR (DMSO): δ 4.77 (s, 2H, CH2Ph), 9.01 (d, J=6.8 Hz, 2H, pyridinium-H).

Sodium Borohydride Reduction

Compound E is reduced with sodium borohydride (1.3 g, 34.4 mmol) in methanol under ice cooling. This generates (1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol (Compound F).

Key Data:

  • Yield: 64.7% (1.36 g from 2.1 g of E).
  • Workup: Ethyl acetate extraction and MgSO4 drying.

Final Hydrogenation Step

Compound F is hydrogenated using 10% Pd/C (3.78 g) under 3 kg/cm² H2 for 50 hours, yielding 4-piperidinemethanol (1.67 g).

Comparative Analysis of Methods

Parameter Methyl Isonicotinate Route 4-Pyridinemethanol Route
Starting Material Cost Low (commercially available) Moderate
Reaction Steps 3 3
Hydrogenation Pressure 1 kg/cm² 3 kg/cm²
Overall Yield 60% 58%
Catalyst Pd/C Pd/C
Purity 99% 95%

Advantages of Methyl Isonicotinate Route:

  • Avoids high-pressure conditions (>10 atm) required in older methods.
  • Uses aqueous methanol instead of acetic acid, enhancing safety.

Industrial-Scale Purification and Characterization

Extraction and Drying

Post-reaction mixtures are extracted with ethyl acetate, filtered, and concentrated under reduced pressure. Final products are dried using oil-free pumps for 16 hours to prevent deliquescence.

Spectroscopic Validation

  • This compound (Compound F):
    • 1H-NMR (CDCl3): δ 3.61 (s, 2H, CH2OH), 7.25–7.38 (m, 5H, aromatic).
  • 4-Piperidinemethanol:
    • Appearance: Brown liquid.

Applications in Pharmaceutical Synthesis

This compound is a versatile intermediate for:

  • Antipsychotics: Risperidone synthesis via piperidine ring functionalization.
  • Anticancer Agents: Vandetanib production through carboxylate coupling.
  • Antihistamines: Fexofenadine precursors.

Q & A

Q. What methodologies address discrepancies between computational predictions and experimental results?

  • Answer : Hybrid approaches combining DFT with molecular dynamics simulations improve accuracy. For example, discrepancies in tautomeric equilibria can be resolved by incorporating solvent effects or entropy corrections in computational models .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., NaH-mediated benzylation in THF) .
  • Characterization : Cross-validate NMR with high-resolution mass spectrometry (HRMS) to confirm molecular formulae .
  • Safety : Adhere to institutional protocols for waste disposal, as the compound’s ecotoxicological profile is uncharacterized .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol
Reactant of Route 2
(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol

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